N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide
Description
The compound N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide features a piperazine core substituted with a 4-fluorophenyl group, a sulfonyl-ethyl chain, and an acetamide moiety linked to a meta-tolyloxy (m-tolyloxy) aromatic ring. This structure combines sulfonamide and piperazine pharmacophores, which are often associated with receptor binding (e.g., serotonin or dopamine receptors) and metabolic stability .
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-(3-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O4S/c1-17-3-2-4-20(15-17)29-16-21(26)23-9-14-30(27,28)25-12-10-24(11-13-25)19-7-5-18(22)6-8-19/h2-8,15H,9-14,16H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOJVEDQKAQQCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluorophenylpiperazine with a sulfonyl chloride derivative under basic conditions to form the sulfonylated piperazine intermediate.
Attachment of the Acetamide Group: The intermediate is then reacted with 2-(m-tolyloxy)acetyl chloride in the presence of a base such as triethylamine to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the tolyloxy group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide under reducing conditions such as with lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products:
Oxidation: Oxidized derivatives of the piperazine or tolyloxy groups.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide has several applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets:
Molecular Targets: It may bind to receptors or enzymes, modulating their activity.
Pathways Involved: The exact pathways depend on the biological context but could involve neurotransmitter systems or signal transduction pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares the target compound with structurally related piperazine-acetamide derivatives:
*Estimated based on similar compounds.
Key Observations:
Sulfonyl Group Impact: The target compound’s sulfonyl-ethyl chain increases molecular weight compared to non-sulfonylated analogs like Compound 15 (410.51 vs. 449.50 g/mol). Sulfonyl groups typically enhance metabolic stability and hydrogen-bonding capacity .
Aromatic Substitution : The m-tolyloxy group in the target compound may confer distinct steric and electronic effects compared to thiazolyl (Compound 15) or o-tolyloxy () groups. Meta-substitution often reduces steric hindrance compared to ortho-substituted analogs.
Biological Activity
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide is a synthetic compound with significant potential in pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific sources.
Compound Overview
The compound features a piperazine ring substituted with a 4-fluorophenyl group , a sulfonyl group , and an ethyl linker . Its complex structure suggests potential interactions with various biological targets, making it a candidate for drug development.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has demonstrated efficacy against both Gram-positive and Gram-negative bacteria , which is crucial for developing new antimicrobial agents. The mechanism likely involves inhibiting bacterial cell wall synthesis or disrupting cell membrane integrity, leading to cell death.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies suggest that related compounds have shown significant antiproliferative activity against various cancer cell lines, indicating that this compound may inhibit tumor growth through similar mechanisms. The presence of the sulfonyl group enhances its solubility and binding affinity, potentially improving its effectiveness as an anticancer agent.
Neuropharmacological Effects
This compound has been investigated for its effects on serotonin receptors, particularly the 5-HT1A receptor. Analogous compounds have been developed as PET tracers for imaging these receptors, which are implicated in various neuropsychiatric disorders. This suggests that the compound may play a role in modulating neurotransmitter systems, potentially leading to therapeutic applications in treating conditions such as anxiety and depression.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Receptor Binding : The fluorophenyl and piperazine components enhance binding affinity to serotonin receptors, potentially blocking their activity and leading to physiological effects such as hypotension.
- Inhibition of Enzymatic Activity : The sulfonyl group may facilitate interactions with enzymes involved in bacterial metabolism or tumor growth, inhibiting their function.
Table 1: Summary of Biological Activities
| Activity Type | Efficacy | Mechanism of Action |
|---|---|---|
| Antimicrobial | Significant against Gram-positive & negative bacteria | Inhibits cell wall synthesis; disrupts membranes |
| Anticancer | Antiproliferative in various cancer cell lines | Induces apoptosis; inhibits tumor growth |
| Neuropharmacological | Modulates serotonin receptors | Blocks receptor activity; alters neurotransmitter levels |
Case Study: Anticancer Activity
In a study evaluating the antiproliferative effects of related compounds on human cancer cell lines, it was found that compounds with similar structural features exhibited IC50 values in the low micromolar range. This suggests that this compound could possess comparable efficacy, warranting further investigation into its potential as an anticancer agent.
Q & A
Q. What synthetic methodologies are recommended for preparing N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide?
A multi-step synthesis is typically employed:
Piperazine Core Formation : React 4-fluorophenylpiperazine with ethylenediamine derivatives to establish the piperazine-sulfonyl linkage .
Sulfonylation : Introduce the sulfonyl group using sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
Acetamide Coupling : Attach the m-tolyloxyacetamide moiety via nucleophilic acyl substitution, using coupling agents like EDC/HOBt in DMF .
Key Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| 1 | 65–75 | 90–95 |
| 2 | 80–85 | 95+ |
| 3 | 70–75 | 98 |
Q. How is the compound structurally characterized?
Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., sulfonyl protons at δ 3.2–3.5 ppm, aromatic protons at δ 6.8–7.3 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation (calculated: ~479.5 g/mol; observed: 479.4 ± 0.1) .
- X-ray Crystallography : Resolve crystal packing and intramolecular interactions (e.g., C–H···O hydrogen bonds) .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound?
Analog Synthesis : Modify substituents (e.g., fluorophenyl → trifluoromethylphenyl) to assess lipophilicity and metabolic stability .
Biological Assays : Test analogs in receptor-binding assays (e.g., serotonin/dopamine receptors) or enzyme inhibition studies (IC values).
Example SAR Findings :
| Substituent Modification | Receptor Binding Affinity (K, nM) | Metabolic Stability (t, h) |
|---|---|---|
| 4-Fluorophenyl | 12.3 ± 1.2 | 3.5 ± 0.3 |
| 4-Trifluoromethylphenyl | 8.9 ± 0.8 | 6.2 ± 0.5 |
Q. How can computational modeling guide pharmacological evaluation?
- Molecular Docking : Use software like AutoDock Vina to predict binding modes at target receptors (e.g., 5-HT or D receptors) .
- Pharmacokinetic Prediction : Apply QSAR models (e.g., SwissADME) to estimate logP (2.1 ± 0.2), solubility (LogS = -4.3), and blood-brain barrier penetration (CNS MPO score: 4.5/6) .
Q. How to resolve contradictions in biological activity data across studies?
Assay Validation : Compare protocols (e.g., radioligand vs. functional assays). For example, discrepancies in IC values may arise from cell-line differences (HEK293 vs. CHO cells) .
Batch Purity Analysis : Confirm compound integrity via LC-MS; impurities >2% can skew results .
Statistical Methods : Use ANOVA with post-hoc tests to assess inter-study variability .
Methodological Considerations
Q. What in vitro models are suitable for toxicity screening?
- HepG2 Cells : Assess hepatotoxicity via MTT assays (EC > 50 µM indicates low toxicity) .
- hERG Inhibition Assay : Use patch-clamp electrophysiology to evaluate cardiac risk (IC > 10 µM preferred) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
